C.I. Disperse yellow 23

描述

The exact mass of the compound p-[[p-(Phenylazo)phenyl]azo]phenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45565. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

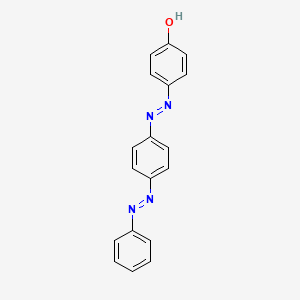

Structure

2D Structure

属性

IUPAC Name |

4-[(4-phenyldiazenylphenyl)diazenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O/c23-18-12-10-17(11-13-18)22-21-16-8-6-15(7-9-16)20-19-14-4-2-1-3-5-14/h1-13,23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZYVAQWQXPIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064162 | |

| Record name | C.I. Disperse Yellow 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6250-23-3 | |

| Record name | Disperse Yellow 23 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6250-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Yellow 23 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006250233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Yellow 23 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45565 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Yellow 23 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[[p-(phenylazo)phenyl]azo]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of p-((p-(Phenylazo)phenyl)azo)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of p-((p-(phenylazo)phenyl)azo)phenol, a diazo compound also known as Disperse Yellow 23.[1] This document details the synthetic pathway, experimental protocols for synthesis and analysis, and a summary of key characterization data.

Synthesis of p-((p-(Phenylazo)phenyl)azo)phenol

The synthesis of p-((p-(phenylazo)phenyl)azo)phenol is a multi-step process that primarily involves diazotization and azo coupling reactions. The most common route begins with aniline, which is first converted to p-aminoazobenzene, a key intermediate. This intermediate is then diazotized and coupled with phenol to yield the final product.[2]

A notable process variation involves the in-situ generation of phenol. Aniline is treated with a slight excess of benzenediazonium chloride. The excess diazonium salt is then carefully decomposed to form phenol, which subsequently acts as the coupling agent for the diazotized p-aminoazobenzene intermediate.[2] This method avoids the separate handling of aminoazobenzene, which has been identified as a potential carcinogen.[2]

Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process starting from aniline.

Caption: Synthetic workflow for p-((p-(phenylazo)phenyl)azo)phenol.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for synthesizing diazo compounds.[2][3]

Materials:

-

Aniline

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Phenol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Distilled Water

-

Ethanol

Procedure:

Stage 1: Preparation of p-Aminoazobenzene Diazonium Salt

-

Prepare a solution of p-aminoazobenzene in dilute hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the p-aminoazobenzene solution. Maintain the temperature below 5°C throughout the addition.

-

Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Stage 2: Azo Coupling with Phenol

-

In a separate beaker, dissolve phenol in an aqueous solution of sodium hydroxide.

-

Cool this alkaline phenol solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the alkaline phenol solution with vigorous stirring.

-

A brightly colored precipitate (the azo dye) should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-40 minutes to ensure the completion of the coupling reaction.

-

Isolate the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

-

Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the final p-((p-(phenylazo)phenyl)azo)phenol.

-

Dry the purified product in a vacuum oven at a low temperature.

Characterization

Once synthesized, the compound's identity, purity, and properties are confirmed through various analytical techniques. These include spectroscopic methods to elucidate its structure and thermal analysis to determine its stability.

Characterization Workflow

The analytical workflow involves subjecting the purified compound to a suite of characterization techniques to confirm its structural and physical properties.

Caption: Workflow for the characterization of the synthesized compound.

Experimental Protocols: Characterization

2.2.1. UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the electronic absorption properties and the maximum absorption wavelength (λmax).

-

Protocol:

-

Prepare a dilute solution of the synthesized compound in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or DMSO).[4]

-

Record the absorption spectrum over a wavelength range of 200-800 nm using a dual-beam UV-Vis spectrophotometer.

-

Use the pure solvent as a reference blank.

-

Identify the wavelength of maximum absorbance (λmax), which corresponds to the π → π* and n → π* electronic transitions of the azo chromophore. The spectra can be studied in solvents of different polarities to observe any solvatochromic shifts.[5]

-

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.

-

Protocol:

-

Mix a small amount of the dry, powdered sample with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct measurement of the solid sample.

-

Record the FT-IR spectrum, typically in the range of 4000-400 cm⁻¹.[6]

-

Analyze the spectrum to identify characteristic absorption bands for O-H (phenol), N=N (azo), aromatic C-H, and C=C bonds.

-

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign signals to specific atoms in the molecular structure.

-

2.2.4. Thermal Analysis

-

Objective: To evaluate the thermal stability and decomposition profile of the compound.

-

Protocol:

-

Place a small, accurately weighed amount of the sample (5-10 mg) into an alumina or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 600°C).

-

Record the change in mass as a function of temperature (Thermogravimetric Analysis, TGA).

-

The melting point can be determined using Differential Scanning Calorimetry (DSC). A melting point in the range of 179-181 °C has been reported for this compound.[7]

-

Data Presentation

The following tables summarize the expected quantitative data from the characterization of p-((p-(phenylazo)phenyl)azo)phenol.

Table 1: Physical and Molecular Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₄N₄O | [8] |

| Molecular Weight | 302.33 g/mol | [8] |

| Appearance | Yellow-orange to dark orange solid | [7][8] |

| Melting Point | 179-181 °C | [7] |

Table 2: UV-Visible Spectroscopy Data

Data is dependent on the solvent used.

| Solvent | λmax (nm) | Electronic Transition |

|---|---|---|

| Methanol | ~350-450 nm | π → π* and n → π* |

| DMSO | ~350-450 nm | π → π* and n → π* |

Note: Azo compounds typically exhibit a strong absorption band in the UV-visible region due to the chromophoric azo group (-N=N-). The exact λmax can shift based on solvent polarity.[5]

Table 3: FT-IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3400 (broad) | O-H stretch | Phenolic -OH |

| ~3030-3100 | C-H stretch | Aromatic C-H |

| ~1580-1600 | C=C stretch | Aromatic ring |

| ~1450-1500 | N=N stretch | Azo group |

| ~1200-1300 | C-O stretch | Phenolic C-O |

| ~810-840 | C-H bend | p-disubstituted benzene |

Note: The N=N stretching vibration in symmetric azo compounds can be weak or absent in the IR spectrum but visible in the Raman spectrum.

Table 4: ¹H NMR Spectroscopy Data

Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5-10.5 | Singlet | 1H | Phenolic -OH |

| ~7.9-8.1 | Multiplet | 4H | Protons ortho to the azo groups |

| ~7.4-7.8 | Multiplet | 7H | Remaining aromatic protons |

| ~6.9-7.1 | Doublet | 2H | Protons ortho to the -OH group |

Table 5: ¹³C NMR Spectroscopy Data

Predicted chemical shifts (δ) in ppm. Actual values may vary.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~160 | Carbon attached to -OH group |

| ~145-155 | Carbons attached to azo groups |

| ~120-135 | Other aromatic carbons |

| ~115-118 | Aromatic carbons ortho to -OH group |

References

- 1. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US4141892A - Process for preparing p-[[p-(phenylazo)phenyl]azo]phenol - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. spectrabase.com [spectrabase.com]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. Vibrational and Electronic Spectra of 2-Phenyl-2-Imidazoline: A Combined Experimental and Theoretical Study [scirp.org]

- 7. alfa-industry.com [alfa-industry.com]

- 8. p-[[p-(phenylazo)phenyl]azo]phenol | 6250-23-3 [chemicalbook.com]

An In-Depth Technical Guide to p-((p-(Phenylazo)phenyl)azo)phenol (CAS 6250-23-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of p-((p-(Phenylazo)phenyl)azo)phenol, also known as Disperse Yellow 23 (CAS 6250-23-3). It is a significant member of the azo dye class of organic compounds. This document details established experimental protocols for its preparation and quantification. Furthermore, it explores the compound's known biological activities, including its potential as an endocrine disruptor and its antifungal properties, supported by diagrams of relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

p-((p-(Phenylazo)phenyl)azo)phenol is an organic compound characterized by the presence of two azo (-N=N-) groups, which act as chromophores, imparting its characteristic yellow-orange color. It is primarily used as a disperse dye for synthetic fibers like polyester and polyamide.

Table 1: Chemical and Physical Properties of p-((p-(Phenylazo)phenyl)azo)phenol

| Property | Value | Source |

| CAS Number | 6250-23-3 | |

| Molecular Formula | C₁₈H₁₄N₄O | |

| Molecular Weight | 302.33 g/mol | |

| IUPAC Name | 4-((4-(phenylazo)phenyl)azo)phenol | |

| Synonyms | Disperse Yellow 23, C.I. 26070, p-Hydroxy-p-bis azobenzene | |

| Appearance | Yellow-orange to red-brown powder | |

| Melting Point | 179-181 °C | |

| Boiling Point | 443.37 °C (estimated) | |

| Solubility | Slightly soluble in DMSO (heated, sonicated) and Methanol (sonicated). Very low water solubility. | |

| Vapor Pressure | 1.82E-11 mmHg at 25°C |

Synthesis

The synthesis of p-((p-(Phenylazo)phenyl)azo)phenol is typically achieved through a two-step diazotization and coupling reaction. A detailed and efficient method is described in U.S. Patent 4,141,892, which avoids the isolation of the potentially carcinogenic intermediate, aminoazobenzene.

Experimental Protocol: Synthesis via Diazotization and Coupling

This protocol is adapted from U.S. Patent 4,141,892.

Materials:

-

Aniline

-

32% Hydrochloric acid

-

Sodium nitrite

-

Phenol

-

Sodium carbonate

-

Ice

-

Water

Procedure:

-

Preparation of Aminoazobenzene (in situ):

-

Add aniline (46.5 g, 0.5 mole) to 32% hydrochloric acid (70 g).

-

Stir to form a smooth slurry.

-

Add water (150 g) and ice (150 g) to the slurry. The temperature should be around -2 °C.

-

Slowly add a solution of sodium nitrite (18.7 g, 0.27 mole) in water.

-

Continue stirring at -2 °C to 0 °C for two hours.

-

Allow the mixture to warm to room temperature over several hours.

-

Warm the mixture to 40 °C and stir for three hours. This step forms aminoazobenzene in the reaction mixture.

-

-

Second Diazotization:

-

To the mixture from the previous step, add a solution of sodium nitrite (20.6 g, 0.299 mole) in water (50 g).

-

Stir at 13 °C - 15 °C for two hours to form the diazonium salt.

-

Clarify the solution by filtration if necessary.

-

-

Coupling Reaction:

-

Prepare a solution of phenol (20 g, 0.213 mole) in water (290 g) containing sodium carbonate (64 g).

-

Maintain the temperature of this coupling solution at 10°-15° C using ice.

-

Slowly add the clarified diazonium salt solution to the phenol solution with stirring.

-

After the addition is complete, continue stirring until the coupling is complete.

-

-

Isolation and Purification:

-

Isolate the resulting solid product by filtration.

-

Wash the filter cake with water until it is free of alkali.

-

The yield of the disazo dye is approximately 49.0 g (76% of the theoretical amount).

-

Analytical Methods

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective determination of p-((p-(Phenylazo)phenyl)azo)phenol in various matrices, particularly in textiles.

Experimental Protocol: LC-MS/MS Analysis in Textiles

This protocol is a generalized procedure based on common methodologies found in the literature.

Materials and Equipment:

-

Textile sample

-

Methanol (MeOH)

-

Chlorobenzene (for extraction, optional)

-

Acetonitrile (ACN)

-

Formic acid or phosphoric acid

-

Water (LC-MS grade)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column

Sample Preparation:

-

Cut approximately 1 g of the textile sample into small pieces.

-

Add a suitable extraction solvent (e.g., 20 mL of MeOH or chlorobenzene).

-

Sonication for 30 minutes at 50 °C.

-

Centrifuge the extract at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PTFE filter.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent mixture (e.g., water/acetonitrile = 8/2).

LC-MS/MS Conditions:

-

Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1%).

-

Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Quantification Transition: m/z 303 -> 105.

Biological Activities and Signaling Pathways

p-((p-(Phenylazo)phenyl)azo)phenol has been investigated for its potential biological effects, notably as an endocrine disruptor and for its antifungal properties.

Endocrine Disruption

Azo dyes, including Disperse Yellow 23, are recognized as potential endocrine-disrupting chemicals (EDCs). EDCs can interfere with the body's endocrine system by mimicking or blocking natural hormones. The primary concern with many EDCs is their interaction with nuclear hormone receptors, such as the estrogen receptor (ER).

Proposed Mechanism of Action:

-

Binding to Estrogen Receptor: Due to its phenolic structure, p-((p-(Phenylazo)phenyl)azo)phenol may act as a xenoestrogen, binding to estrogen receptors (ERα and/or ERβ).

-

Receptor Dimerization and Nuclear Translocation: Upon binding, the receptor may undergo a conformational change, dimerize, and translocate to the nucleus.

-

Interaction with Estrogen Response Elements (EREs): In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.

-

Altered Gene Transcription: This binding can either activate or inhibit the transcription of estrogen-responsive genes, leading to a disruption of normal hormonal signaling.

Antifungal Activity

Phenolic compounds and azo dyes have been reported to exhibit antifungal activity. The proposed mechanisms often involve the disruption of fungal cell membrane integrity and function.

Proposed Mechanism of Action:

-

Interaction with Fungal Cell Membrane: The lipophilic nature of the azo dye may facilitate its interaction with the fungal cell membrane.

-

Increased Membrane Permeability: This interaction can disrupt the phospholipid bilayer, leading to increased membrane permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential intracellular components, such as ions and small molecules.

-

Inhibition of Membrane-Bound Enzymes: The dye may also inhibit the function of essential membrane-bound enzymes involved in nutrient transport and energy production.

-

Inhibition of Fungal Growth: The culmination of these effects leads to the inhibition of fungal growth and, ultimately, cell death.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, p-((p-(Phenylazo)phenyl)azo)phenol may cause skin irritation, serious eye irritation, and respiratory irritation. It is also classified as a potential carcinogen (Category 2). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: PubChem CID 22623

Conclusion

p-((p-(Phenylazo)phenyl)azo)phenol (Disperse Yellow 23) is a commercially important azo dye with well-established synthesis and analytical methods. While its primary application is in the textile industry, its potential biological activities as an endocrine disruptor and an antifungal agent warrant further investigation. This guide provides a foundational understanding of its properties and methodologies for researchers and professionals in related fields. Further studies are needed to fully elucidate the specific molecular mechanisms underlying its biological effects.

An In-depth Technical Guide to 4-[(4-phenyldiazenylphenyl)diazenyl]phenol

IUPAC Name: 4-[(4-phenyldiazenylphenyl)diazenyl]phenol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of the azo dye 4-[(4-phenyldiazenylphenyl)diazenyl]phenol, commonly known as Disperse Yellow 23. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Chemical Identity and Properties

4-[(4-phenyldiazenylphenyl)diazenyl]phenol is a double azo dye characterized by the presence of two azo (-N=N-) groups, which are responsible for its yellow color.

Table 1: Physicochemical Properties of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol

| Property | Value | Source |

| IUPAC Name | 4-[(4-phenyldiazenylphenyl)diazenyl]phenol | [1] |

| Synonyms | p-((p-(Phenylazo)phenyl)azo)phenol, Disperse Yellow 23, C.I. 26070 | |

| CAS Number | 6250-23-3 | |

| Molecular Formula | C18H14N4O | |

| Molecular Weight | 302.33 g/mol | |

| Appearance | Red-light yellow or brown-yellow powder | |

| Solubility | Soluble in acetone and DMF. Insoluble in water. | |

| Color in Sulfuric Acid | Purple |

Note: Some reported data in literature refers to the related compound 4-(phenyldiazenyl)phenol (CAS: 1689-82-3), which has a simpler structure. Care should be taken to attribute properties to the correct molecule.

Table 2: Spectroscopic Data for Structurally Similar Azo Dyes

| Spectroscopic Technique | Characteristic Data for Similar Azo Dyes | Source |

| ¹H NMR (CDCl₃, ppm) | Aromatic protons typically appear in the range of 6.9-7.9 ppm. The hydroxyl proton (Ar-OH) would appear as a singlet, with its chemical shift dependent on concentration and solvent. For a similar compound, 4-(4-chlorophenyl)diazenyl)phenol, aromatic protons were observed at 6.94 (d), 7.46 (d), 7.83 (d), and 7.88 (d), with the Ar-OH proton at 5.27 (s). | [2] |

| ¹³C NMR (CDCl₃, ppm) | Aromatic carbons generally resonate between 115 and 160 ppm. For 4-(4-chlorophenyl)diazenyl)phenol, signals were observed at 116, 124, 125, 129, 136, 147, 151, and 158 ppm. | [2] |

| UV-Vis (λmax) | Azo compounds exhibit characteristic π → π* transitions. For 4-phenylazophenol, a λmax at 347 nm has been reported. | |

| FTIR (KBr, cm⁻¹) | Expected characteristic peaks include: O-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), N=N stretching (around 1400-1450 cm⁻¹, often weak), and C=C aromatic stretching (1500-1600 cm⁻¹). For 4-(4-chlorophenyl)diazenyl)phenol, peaks were observed at 3413, 1638, 1617, 1589, 1576, 1477, 1225, 1082, 838, and 724 cm⁻¹. | [2] |

Experimental Protocols

Synthesis of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol

The primary method for synthesizing this compound is through the diazotization of 4-(phenyldiazenyl)benzenamine (p-aminoazobenzene) followed by an azo coupling reaction with phenol.

Materials:

-

4-(Phenyldiazenyl)benzenamine (p-aminoazobenzene)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phenol (C₆H₅OH)

-

Sodium hydroxide (NaOH)

-

Ice

-

Water

Procedure:

-

Diazotization of 4-(Phenyldiazenyl)benzenamine:

-

Dissolve 4-(phenyldiazenyl)benzenamine in a suitable volume of dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C throughout the addition.

-

Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

-

Preparation of the Coupling Component:

-

Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

-

Azo Coupling Reaction:

-

Slowly add the cold diazonium salt solution from step 1 to the cold sodium phenoxide solution from step 2 with vigorous stirring.

-

Maintain the temperature below 10 °C during the coupling reaction.

-

A colored precipitate of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol will form.

-

Continue stirring for 1-2 hours to ensure the completion of the reaction.

-

-

Isolation and Purification:

-

Filter the precipitated product.

-

Wash the solid with cold water to remove any unreacted salts and impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

-

Dry the purified product in a vacuum oven.

-

Caption: Synthetic workflow for 4-[(4-phenyldiazenylphenyl)diazenyl]phenol.

Biological Activity and Toxicological Profile

The biological activities of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol have not been extensively studied. However, research on related azo dyes provides some insights into their potential biological effects.

Endocrine Disruption: Several studies have investigated the endocrine-disrupting potential of commercial textile dyes. Some azo dyes have been shown to exhibit anti-estrogenic activity, while most have weak or no estrogenic activity.[3] The mechanism of action for some of these dyes involves competitive binding to the estrogen receptor.[3] Given its structural similarity to other azo dyes, 4-[(4-phenyldiazenylphenyl)diazenyl]phenol may also possess endocrine-disrupting properties, though specific studies are required for confirmation.

Anticancer Activity: Derivatives of azo compounds have been explored for their potential as anticancer agents. For instance, a series of 4-[(halophenyl)diazenyl]phenol derivatives showed anticancer activity against nasopharyngeal cancer (NPC) HK-1 cell lines.[4][5] Another study demonstrated that a novel Schiff base compound containing a diphenol moiety exhibited cytotoxic activity against MCF-7 breast cancer cells.[6][7] These findings suggest that the core structure of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol could be a scaffold for the development of new anticancer agents.

Genotoxicity: The genotoxicity of some disperse dyes has been a subject of concern. For example, C.I. Disperse Yellow 3 (a different chemical entity) has shown positive results in multiple genotoxicity test systems.[8] The genotoxicity of azo dyes can be attributed to their metabolic reduction to potentially carcinogenic aromatic amines.[8] The genotoxic potential of 4-[(4-phenyldiazenylphenyl)diazenyl]phenol has not been specifically reported, but it is a relevant area for future investigation.

Caption: Potential biological activities and mechanisms of azo dyes.

Conclusion

4-[(4-phenyldiazenylphenyl)diazenyl]phenol is a well-known disperse dye with a defined chemical structure and synthesis protocol. While its primary application is in the textile industry, the broader class of azo dyes, including structurally similar compounds, has been shown to possess interesting and complex biological activities. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this specific compound, which may open new avenues for its application in drug development and other scientific disciplines. The data presented in this guide serves as a foundational resource for such future investigations.

References

- 1. p-((p-(Phenylazo)phenyl)azo)phenol | C18H14N4O | CID 22623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. actachemicamalaysia.com [actachemicamalaysia.com]

- 3. Estrogenic and anti-estrogenic activity of 23 commercial textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ir.unimas.my [ir.unimas.my]

- 6. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

Physicochemical Properties of Disperse Yellow 23: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 23, a monoazo dye, has been historically utilized in the textile and polymer industries for its dyeing properties. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers and scientists. The information compiled herein is crucial for understanding its behavior in various matrices and for assessing its potential environmental and biological interactions.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Disperse Yellow 23 are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties of Disperse Yellow 23

| Property | Value | Reference |

| CI Name | Disperse Yellow 23 | |

| CAS Number | 6250-23-3 | [1] |

| Molecular Formula | C₁₈H₁₄N₄O | [1] |

| Molecular Weight | 302.33 g/mol | [1] |

| Appearance | Brown-yellow powder | |

| Melting Point | 179-181 °C | [1] |

| Boiling Point | 443.37 °C (estimated) | [1] |

| Density | 1.2276 g/cm³ (rough estimate) | [1] |

Table 2: Solubility and Spectral Properties of Disperse Yellow 23

| Property | Value | Reference |

| Water Solubility | 0.06047 µg/L at 25 °C | [1] |

| Solubility in Organic Solvents | Soluble in acetone and dimethylformamide (DMF); Slightly soluble in DMSO and Methanol (with heating/sonication) | [1] |

| Color in Concentrated H₂SO₄ | Purple, with a brown precipitate upon dilution | |

| Color in 10% NaOH | Orange |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of Disperse Yellow 23 are outlined below. These protocols are based on standard analytical techniques for azo dyes.

Determination of Melting Point

The melting point of Disperse Yellow 23 can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC).

-

Method: A small, purified sample of the dye is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded. For higher accuracy, DSC can be employed, where the sample is heated at a controlled rate, and the heat flow is measured as a function of temperature. The peak of the endothermic transition corresponds to the melting point.

Determination of Solubility

The solubility of Disperse Yellow 23 in various solvents can be determined using the following methods:

-

Qualitative Solubility: A small amount of the dye is added to a test tube containing the solvent of interest (e.g., water, acetone, DMF). The mixture is agitated and observed for dissolution. Heating or sonication can be applied to facilitate dissolution for slightly soluble compounds.[1]

-

Quantitative Solubility (Shake-Flask Method): An excess amount of the dye is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached. The saturated solution is then filtered to remove undissolved solid, and the concentration of the dye in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry, by measuring the absorbance at its maximum wavelength and using a pre-established calibration curve.

UV-Vis Spectrophotometry

The spectral properties of Disperse Yellow 23 in different solvents can be analyzed using a UV-Vis spectrophotometer.

-

Method: A dilute solution of the dye is prepared in the solvent of interest. The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) is determined. This technique is also fundamental for quantitative analysis as described in the solubility determination protocol.

Potential Biodegradation Pathway

While specific signaling pathways in mammalian systems are not well-documented for Disperse Yellow 23, its structural class (azo dye) suggests a susceptibility to reductive cleavage of the azo bond, particularly by microorganisms. This is a critical first step in its environmental degradation. The following diagram illustrates a hypothetical biodegradation pathway.

Caption: Hypothetical biodegradation pathway of Disperse Yellow 23.

Experimental Workflow for Physicochemical Characterization

The logical flow for the characterization of a compound like Disperse Yellow 23 is depicted in the following workflow diagram.

Caption: Workflow for physicochemical characterization.

References

Technical Guide: Solubility of p-((p-(Phenylazo)phenyl)azo)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-((p-(phenylazo)phenyl)azo)phenol, an azo dye also known as Disperse Yellow 23 (CAS No. 6250-23-3). Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing known qualitative solubility information and a detailed experimental protocol for determining the solubility of this compound in various organic solvents.

Compound Identification

It is crucial to distinguish p-((p-(phenylazo)phenyl)azo)phenol from similar azo dyes.

-

IUPAC Name: 4-((4-(phenylazo)phenyl)azo)phenol

-

Common Names: Disperse Yellow 23, C.I. 26070

-

CAS Number: 6250-23-3

-

Molecular Formula: C₁₈H₁₄N₄O

-

Molecular Weight: 302.33 g/mol

This compound is structurally different from Sudan III (Solvent Red 23, CAS No. 85-86-9), which has a molecular formula of C₂₂H₁₆N₄O. Therefore, solubility data for Sudan III should not be substituted for Disperse Yellow 23.

Solubility Data

| Solvent | CAS Number | Solubility | Notes |

| Acetone | 67-64-1 | Soluble | [1] |

| Dimethylformamide (DMF) | 68-12-2 | Soluble | [1] |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | Slightly Soluble | Requires heating and sonication. |

| Methanol | 67-56-1 | Slightly Soluble | Requires heating and sonication. |

Experimental Protocol for Solubility Determination

The following protocol describes the isothermal equilibrium (shake-flask) method, a standard and reliable technique for determining the thermodynamic solubility of a solid compound in an organic solvent.

3.1. Principle

A surplus of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient duration to achieve a saturated solution. The concentration of the solute in the saturated solution is then determined analytically.

3.2. Materials and Equipment

-

p-((p-(Phenylazo)phenyl)azo)phenol (analytical grade)

-

Organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker bath or incubator with agitation capability

-

Calibrated thermometer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

3.3. Procedure

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of known concentrations of p-((p-(phenylazo)phenyl)azo)phenol in the chosen organic solvent.

-

Use these standards to generate a calibration curve using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the dye, or HPLC).

-

-

Equilibration:

-

Add an excess amount of p-((p-(phenylazo)phenyl)azo)phenol to a series of vials. The excess solid should be clearly visible.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the measured solubility does not change significantly between two consecutive time points.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis:

-

Analyze the diluted samples using the pre-calibrated analytical method (UV-Vis or HPLC).

-

Determine the concentration of p-((p-(phenylazo)phenyl)azo)phenol in the diluted samples from the calibration curve.

-

-

Calculation:

-

Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

3.4. Quality Control

-

Perform the experiment in triplicate to ensure reproducibility.

-

Run a blank sample (solvent only) to zero the analytical instrument.

-

Ensure the temperature of the thermostatic bath is stable throughout the experiment.

-

Visually confirm the presence of excess solid in the vials before and after equilibration.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium method.

References

An In-depth Technical Guide to the Thermal Stability of Phenylazophenyl Azo Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of phenylazophenyl azo compounds and related aromatic azo structures. The information presented herein is curated from various scientific studies to offer a detailed understanding of the decomposition behavior, influencing factors, and experimental methodologies used to assess the thermal properties of these compounds.

Introduction to Phenylazophenyl Azo Compounds

Phenylazophenyl azo compounds are a class of organic molecules characterized by the presence of two azo groups (–N=N–) connecting three phenyl rings. The general structure consists of a central phenylenediamine or biphenyl core linked to two phenylazo moieties. These compounds are of significant interest in various fields, including dyes and pigments, nonlinear optics, and materials science, owing to their unique photochemical and physical properties. A critical aspect of their application is their thermal stability, which dictates their processing conditions and service lifetime.

Factors Influencing Thermal Stability

The thermal stability of phenylazophenyl azo compounds is not intrinsic but is significantly influenced by several structural and environmental factors:

-

Substituent Effects: The nature and position of substituents on the phenyl rings play a crucial role. Electron-donating groups (e.g., –OCH₃, –CH₃) can either stabilize or destabilize the azo linkage depending on their position, while electron-withdrawing groups (e.g., –NO₂, –CN) generally decrease thermal stability by weakening the C–N bonds.[1]

-

Structural Rigidity: Increased structural rigidity, often achieved through the incorporation of bulky groups or by creating a more planar molecular structure, can enhance thermal stability by restricting vibrational modes that may lead to bond cleavage.[1]

-

Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and π-π stacking, can increase the energy required to initiate decomposition, thereby improving thermal stability.[2]

-

Atmosphere: The surrounding atmosphere (e.g., inert vs. oxidative) significantly impacts the decomposition pathway and onset temperature. Decomposition in an air or oxygen-rich atmosphere often occurs at lower temperatures compared to an inert atmosphere like nitrogen.[3][4]

Quantitative Thermal Analysis Data

The thermal stability of various aromatic azo compounds has been investigated using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize key quantitative data from these studies.

Table 1: Decomposition Temperatures of Aromatic Azo Compounds from TGA

| Compound/Material | Decomposition Onset (°C) | Peak Decomposition Temp. (°C) | Atmosphere | Reference |

| 4-[(4-chlorobenzyl)oxy]-4′-chloroazobenzene | ~250 | 325 | Air | [3][5] |

| Bis-azobisethers | ~240 | - | Air | [4] |

| Water-soluble hydroxyl azo dyes | 250 - 450 (breakdown of azo group) | - | - | [2] |

| Poly(amide-imide)s with biphenyl structures | 527 - 574 (10% weight loss) | - | Nitrogen | [6] |

| Poly(amide-imide)s with biphenyl-2,2*-diyl units | > 520 (10% weight loss) | - | Nitrogen | [7] |

| PAI with 4,4'-diaminodiphenyl ether | 476.5 (5% weight loss) | - | - | [8] |

| PAI with 2,2'-bis(trifluoromethyl)-4,4'-diaminophenyl ether | 459.6 (5% weight loss) | - | - | [8] |

Table 2: Enthalpy of Decomposition of Diazo Compounds from DSC

| Compound Class | Average Enthalpy of Decomposition (ΔHD) | Notes | Reference |

| Diazo compounds without other energetic groups | -102 kJ mol⁻¹ | - | [9][10][11] |

| Sulfonyl azide reagents | -201 kJ mol⁻¹ | Higher thermal stability than diazo compounds. | [9][11] |

Experimental Protocols

The characterization of the thermal stability of phenylazophenyl azo compounds relies on standardized thermoanalytical techniques.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to find the decomposition temperature and to quantify mass loss at different stages.

-

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) is placed in a sample pan (e.g., platinum or alumina).

-

The sample is heated in a furnace at a constant rate (e.g., 5, 10, or 20 °C/min).[9]

-

A controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) is maintained throughout the experiment.

-

The mass of the sample is continuously monitored by a microbalance.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[4]

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine melting points, glass transitions, and the enthalpy of decomposition (ΔHD).

-

Methodology:

-

A small amount of the sample (typically 1-5 mg) is encapsulated in a crucible (e.g., aluminum or high-pressure crucible).[9]

-

An empty, sealed crucible is used as a reference.

-

Both the sample and reference crucibles are heated at a linear rate (e.g., 5 °C/min).[9]

-

The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram plots heat flow versus temperature. Exothermic events, such as decomposition, appear as peaks, and the area under the peak is proportional to the enthalpy change.[9]

-

4.3. Evolved Gas Analysis (EGA)

-

Objective: To identify the gaseous products evolved during the thermal decomposition of a material.

-

Methodology:

-

The outlet of a TGA instrument is often coupled to a gas analyzer, such as a Fourier Transform Infrared (FTIR) spectrometer or a Mass Spectrometer (MS).[3][4]

-

As the sample is heated in the TGA, the evolved gases are continuously transferred to the analyzer.

-

The analyzer provides real-time identification of the gaseous decomposition products, offering insights into the decomposition mechanism.

-

Visualizations

Diagram 1: General Structure of Phenylazophenyl Azo Compounds

A simplified representation of the core phenyl-azo-phenyl-azo-phenyl structure.

Diagram 2: Experimental Workflow for Thermal Analysis

Workflow illustrating the key steps in the thermal analysis of azo compounds.

Diagram 3: Signaling Pathway of Thermal Decomposition

A conceptual diagram of the thermal decomposition process for azo compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 8. PAI Materials Synthesized by 4,4′-Diaminodiphenyl ether/2,2′-Bis (trifluoromethyl)-4,4′-diaminophenyl ether and Their Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isomers and Tautomers of p-((p-(Phenylazo)phenyl)azo)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-((p-(Phenylazo)phenyl)azo)phenol, also known as Disperse Yellow 23, is a bis-azo dye with potential applications beyond its traditional use in the textile industry. This technical guide provides a comprehensive overview of the isomeric and tautomeric forms of this compound, with a particular focus on the prevalent azo-hydrazone tautomerism. This guide details the synthesis, experimental protocols for characterization, and potential biological significance of this class of compounds. Due to the limited availability of specific experimental data for p-((p-(Phenylazo)phenyl)azo)phenol, this guide utilizes data from the closely related and structurally similar compound, 4-hydroxyazobenzene, as a reference to illustrate key spectroscopic principles.

Introduction

Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most diverse class of synthetic colorants. Their utility extends into various scientific and technological fields, including medicinal chemistry and materials science. A significant feature of many azo dyes, particularly those bearing a hydroxyl group in a position conjugated to the azo linkage, is the phenomenon of tautomerism. This guide focuses on p-((p-(Phenylazo)phenyl)azo)phenol, a bis-azo dye, and explores its structural isomers and, more importantly, its tautomeric forms. The equilibrium between the azo and hydrazone tautomers is a critical determinant of the chemical and physical properties of these molecules, including their color, stability, and biological activity.

Isomerism and Tautomerism

Structural Isomers

Structural isomers of p-((p-(Phenylazo)phenyl)azo)phenol would involve variations in the substitution pattern on the aromatic rings. For instance, the phenylazo and hydroxyl groups could be positioned at the ortho- or meta- positions relative to each other, leading to a range of positional isomers with distinct properties.

Azo-Hydrazone Tautomerism

The most significant tautomeric equilibrium for p-((p-(Phenylazo)phenyl)azo)phenol is the azo-hydrazone tautomerism. This involves the migration of a proton from the hydroxyl group to one of the nitrogen atoms of the azo group, resulting in the formation of a quinone-hydrazone structure.

The equilibrium between the azo and hydrazone forms is influenced by several factors, including the electronic nature of substituents on the aromatic rings, the polarity of the solvent, temperature, and pH. Generally, polar solvents and electron-withdrawing groups tend to favor the hydrazone form.

Synthesis of p-((p-(Phenylazo)phenyl)azo)phenol

The synthesis of p-((p-(Phenylazo)phenyl)azo)phenol is typically achieved through a two-step diazotization and coupling reaction. A detailed protocol based on established methods is provided below.[1]

Experimental Protocol: Synthesis

Materials:

-

Aniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Phenol

-

Sodium carbonate (Na₂CO₃)

-

Ice

-

Water

Procedure:

Step 1: Preparation of Aminoazobenzene

-

In a suitable reaction vessel, treat aniline with a slight excess of benzenediazonium chloride. This is achieved by using a slight excess of the diazotizing agent, sodium nitrite, required to diazotize one-half of the initial amount of aniline.

-

Allow any excess benzenediazonium chloride to decompose. The primary decomposition product will be phenol, which will be utilized in the subsequent step.

Step 2: Diazotization of Aminoazobenzene and Coupling with Phenol

-

The unisolated aminoazobenzene from Step 1 is then re-diazotized in situ.

-

The resulting diazonium salt is coupled with the phenol generated in the previous step.

-

Add a solution of sodium nitrite (e.g., 20.6 g in 50 g of water) to the reaction mixture to effect the second diazotization. Maintain the temperature at 13-15°C for approximately two hours.

-

Clarify the diazonium salt solution by filtration.

-

Prepare a solution of phenol (e.g., 20 g in 290 g of water) containing sodium carbonate (e.g., 64 g).

-

Slowly add the clarified diazonium salt solution to the phenol solution, maintaining the temperature at 10-15°C with the addition of ice as needed.

-

Once the coupling reaction is complete, the p-((p-(Phenylazo)phenyl)azo)phenol product precipitates.

-

Isolate the solid product by filtration and wash thoroughly with water to remove any remaining alkali.

Spectroscopic Characterization of Tautomers

Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are powerful techniques for identifying and quantifying the different tautomeric forms of azo dyes.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy can provide distinct signals for the azo and hydrazone forms. The chemical shifts of protons and carbons in the vicinity of the tautomeric functional groups are particularly sensitive to the electronic environment.

Representative Data (4-hydroxyazobenzene)

Due to the lack of publicly available NMR data for p-((p-(Phenylazo)phenyl)azo)phenol, the following table provides representative ¹H and ¹³C NMR data for the structurally related compound, 4-hydroxyazobenzene. This data illustrates the expected chemical shifts for the aromatic protons and carbons.

| ¹H NMR (DMSO-d₆) | Chemical Shift (ppm) | ¹³C NMR (DMSO-d₆) | Chemical Shift (ppm) |

| Aromatic-H | 6.76 - 7.21 | Aromatic-C | 115.26, 118.82, 129.35, 157.36 |

| OH | 9.37 |

Data obtained from a publicly available spectral database.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount of the synthesized p-((p-(Phenylazo)phenyl)azo)phenol in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent can influence the tautomeric equilibrium.

-

Acquire ¹H and ¹³C NMR spectra.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis:

-

Integrate the signals corresponding to the distinct protons of the azo and hydrazone tautomers to determine their relative concentrations.

-

The presence of a deshielded proton signal (typically >10 ppm) can be indicative of the N-H proton in the hydrazone form.

UV-Visible Spectroscopy

The azo and hydrazone tautomers exhibit distinct absorption maxima in the UV-Vis spectrum. The azo form typically absorbs at a shorter wavelength (in the UV or near-visible region), while the more conjugated hydrazone form absorbs at a longer wavelength (in the visible region), contributing to the dye's color.

Representative Data (4-hydroxyazobenzene)

The following table shows the maximum absorption wavelength (λmax) for 4-hydroxyazobenzene in ethanol, which is indicative of the π-π* transition of the azo form.

| Solvent | λmax (nm) |

| Ethanol | 348 |

Data obtained from a study on the isomerization kinetics of hydroxy-substituted azobenzenes.[2]

Experimental Protocol: UV-Vis Spectroscopy

Sample Preparation:

-

Prepare dilute solutions of p-((p-(Phenylazo)phenyl)azo)phenol in various solvents of differing polarities (e.g., hexane, ethanol, DMSO).

-

Record the UV-Vis absorption spectrum for each solution over a range of approximately 200-800 nm.

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Data Analysis:

-

Identify the λmax values in each solvent.

-

A shift in the λmax to longer wavelengths with increasing solvent polarity can indicate a shift in the tautomeric equilibrium towards the hydrazone form.

Biological Significance and Signaling Pathways

While specific signaling pathways involving p-((p-(Phenylazo)phenyl)azo)phenol are not well-documented, the broader class of azo dyes has been investigated for various biological activities.[1][3][4][5][6][7][8] The biological effects of azo compounds are often linked to their metabolism, which can involve the reductive cleavage of the azo bond by azoreductase enzymes present in the liver and gut microbiota. This cleavage can release aromatic amines, which may have their own biological effects.

Azo compounds have been explored for a range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anticancer agents. The azo linkage can act as a prodrug motif, releasing a pharmacologically active amine at a specific site.

Visualizing Relationships and Workflows

Azo-Hydrazone Tautomerism

Caption: Azo-Hydrazone Tautomeric Equilibrium.

Synthesis Workflow

Caption: Synthesis workflow for the target compound.

Analytical Workflow for Tautomerism Study

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. files.eric.ed.gov [files.eric.ed.gov]

- 3. researchgate.net [researchgate.net]

- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 5. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 6. Recent Applications of Azo Dyes: A Paradigm Shift from Medicinal Chemistry to Biomedical Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Synthesis and biological activities of Bis alkyl 1,3,4-oxadiazole incorporated azo dye derivatives - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes and Protocols for the Use of p-((p-(Phenylazo)phenyl)azo)phenol (Disperse Yellow 23) as a Textile Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed information and protocols for the use of p-((p-(Phenylazo)phenyl)azo)phenol, commercially known as Disperse Yellow 23, as a textile dye. This document is intended for researchers and scientists in the fields of textile chemistry, materials science, and related disciplines. Disperse Yellow 23 is a double azo class disperse dye primarily used for dyeing hydrophobic synthetic fibers such as polyester.

Chemical Identity

-

IUPAC Name: 4-((4-(phenylazo)phenyl)azo)phenol

-

Common Name: Disperse Yellow 23

-

C.I. Name: C.I. 26070

-

CAS Number: 6250-23-3

-

Molecular Formula: C₁₈H₁₄N₄O

-

Molecular Weight: 302.33 g/mol

-

Chemical Structure: Azo dye with two azo (-N=N-) groups linking phenyl rings.

Physical and Chemical Properties

p-((p-(Phenylazo)phenyl)azo)phenol is a brown-yellow powder soluble in acetone and DMF. When dissolved in concentrated sulfuric acid, it appears purple, and upon dilution, it turns brown. In a 10% sodium hydroxide solution, it exhibits an orange color.

Synthesis of p-((p-(Phenylazo)phenyl)azo)phenol

The synthesis of Disperse Yellow 23 is a two-step process involving diazotization followed by an azo coupling reaction.

-

Diazotization: 4-(Phenyldiazenyl)benzenamine (p-aminoazobenzene) is treated with a cold, acidic solution of sodium nitrite to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with phenol to yield p-((p-(Phenylazo)phenyl)azo)phenol.

Caption: Synthesis of Disperse Yellow 23.

Application in Textile Dyeing

Disperse Yellow 23 is primarily used for dyeing polyester fibers and their blends. It can also be used for dyeing acetate and polyamide fibers. The dyeing process is typically carried out using high-temperature exhaust dyeing or continuous thermosol methods.

Quantitative Data: Fastness Properties on Polyester

The following table summarizes the fastness properties of Disperse Yellow 23 on polyester fabric. The ratings are based on the ISO standards, where 1 represents poor fastness and 5 (or 8 for light fastness) represents excellent fastness.

| Fastness Property | Test Method | Rating |

| Light Fastness | ISO 105-B02 | 6-7 |

| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |

| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |

| Perspiration Fastness (Acid & Alkali) | ISO 105-E04 | 5 |

| Ironing Fastness | ISO 105-X11 | 4 |

| Dry Crocking (Rubbing) | ISO 105-X12 | (Data not available) |

| Wet Crocking (Rubbing) | ISO 105-X12 | (Data not available) |

Data sourced from World Dye Variety.

Experimental Protocols

The following are detailed protocols for the application of Disperse Yellow 23 on polyester fabric.

Pre-treatment of Polyester Fabric

Before dyeing, it is essential to scour the polyester fabric to remove any impurities, oils, and sizes.

-

Prepare a scouring bath with a liquor-to-goods ratio (L:R) of 20:1.

-

Add a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (1 g/L).

-

Immerse the fabric in the bath and heat to 60-70°C for 30-60 minutes.

-

Rinse the fabric thoroughly with hot water, followed by cold water, and then dry.

High-Temperature Exhaust Dyeing of Polyester

This method is suitable for dyeing polyester in rope or yarn form.

Recipe:

-

Disperse Yellow 23: X% (on weight of fabric, o.w.f.)

-

Dispersing agent: 1.0 g/L

-

Levelling agent: 0.5 g/L

-

Acetic acid (to adjust pH): to pH 4.5-5.5

-

Liquor Ratio: 10:1 to 20:1

Procedure:

-

Set the dyebath at 50-60°C with the dispersing agent, levelling agent, and acetic acid.

-

Add the well-dispersed dye solution to the bath.

-

Immerse the polyester fabric and run for 10 minutes.

-

Raise the temperature to 130°C at a rate of 1-2°C/minute.

-

Continue dyeing at 130°C for 30-60 minutes.

-

Cool the dyebath down to 70°C.

-

Rinse the dyed fabric with hot and cold water.

-

Perform reduction clearing (see section 5.4).

-

Rinse thoroughly and dry.

Caption: High-Temperature Exhaust Dyeing Workflow.

Thermosol Dyeing of Polyester

This is a continuous method suitable for dyeing polyester fabrics.

Padding Liquor Recipe:

-

Disperse Yellow 23: 10-40 g/L

-

Thickener (e.g., sodium alginate): 10 g/L

-

Migration inhibitor: 10-20 g/L

-

Wetting agent: 1-2 g/L

-

pH: 5-6 (adjusted with acetic acid)

Procedure:

-

Pad the fabric through the padding liquor with a wet pick-up of 60-70%.

-

Dry the padded fabric at 100-120°C in a hot flue or with infrared heaters.

-

Perform thermosol fixation by passing the dried fabric through a thermofixation unit at 190-210°C for 60-90 seconds.

-

After thermofixation, the fabric is rinsed.

-

Perform reduction clearing (see section 5.4).

-

Rinse thoroughly and dry.

Application Notes and Protocols: p-((p-(Phenylazo)phenyl)azo)phenol as a Reference Standard in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-((p-(Phenylazo)phenyl)azo)phenol, also known as Disperse Yellow 23, is a well-characterized azo dye.[1] Its stable chemical structure, commercial availability, and distinct mass spectrometric fragmentation pattern make it an excellent candidate for use as a reference standard in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[1] This document provides detailed application notes and protocols for utilizing p-((p-(Phenylazo)phenyl)azo)phenol as a reference standard for the identification and quantification of azo dyes and related compounds in various matrices.

Azo dyes are a significant class of synthetic organic compounds widely used in the textile, food, and pharmaceutical industries.[1] Due to the potential carcinogenic and allergenic properties of some azo dyes and their metabolic byproducts, regulatory bodies have established maximum residue limits for these compounds in consumer products.[2][3] Consequently, sensitive and reliable analytical methods, such as LC-MS/MS, are crucial for their monitoring. The use of a certified reference standard like p-((p-(Phenylazo)phenyl)azo)phenol is essential for method validation, ensuring the accuracy and reliability of quantitative analysis.

Chemical Properties

| Property | Value |

| Chemical Name | p-((p-(Phenylazo)phenyl)azo)phenol |

| Synonyms | Disperse Yellow 23, C.I. 26070 |

| CAS Number | 6250-23-3 |

| Molecular Formula | C₁₈H₁₄N₄O |

| Molecular Weight | 302.33 g/mol |

Experimental Protocols

Standard Solution Preparation

Materials:

-

p-((p-(Phenylazo)phenyl)azo)phenol reference standard (≥98% purity)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of p-((p-(Phenylazo)phenyl)azo)phenol and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a suitable solvent mixture (e.g., 50:50 methanol:water). Recommended concentration ranges for calibration curves are 0.5 µg/L to 200 µg/L.[4]

Sample Preparation (Textile Matrix)

This protocol is a general guideline for the extraction of azo dyes from textile samples.[3][4]

Materials:

-

Textile sample

-

Chlorobenzene or Methanol

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)

-

Rotary evaporator or nitrogen evaporator

Procedure:

-

Accurately weigh 1.0 g of the homogenized textile sample.

-

Add 10 mL of chlorobenzene or methanol to the sample.

-

Extract the dye by ultrasonication for 30 minutes at 50°C.[3]

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

LC-MS/MS Method

The following are suggested starting conditions for the LC-MS/MS analysis. Method optimization may be required depending on the specific instrument and analytical goals.

Liquid Chromatography

| Parameter | Condition 1 | Condition 2 |

| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) | Shim-pack FC ODS (75 mm x 2.0 mm) |

| Mobile Phase A | 0.1% Formic acid in Water | 5mM Ammonium Acetate in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Acetonitrile |

| Gradient | 5% B to 95% B in 10 min, hold for 2 min, re-equilibrate for 3 min | 35% B for 0.5 min, to 100% B in 11.5 min, hold for 5 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min | 0.3 mL/min |

| Column Temperature | 40°C | 40°C |

| Injection Volume | 5 µL | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| Collision Gas | Argon |

Data Presentation

Quantitative Data for p-((p-(Phenylazo)phenyl)azo)phenol

The following table summarizes the key quantitative parameters for the analysis of p-((p-(Phenylazo)phenyl)azo)phenol using LC-MS/MS.

| Parameter | Value (Method 1) | Value (Method 2) |

| Retention Time (min) | Not specified | 9.82[5] |

| Precursor Ion (m/z) | 303[4] | Not specified |

| Product Ion (m/z) | 105[4] | Not specified |

| Linearity Range | 0.5 - 200 µg/L[4] | 0.5 - 100 ng/mL[5] |

| Correlation Coefficient (r²) | > 0.995[4] | > 0.9998[5] |

| Limit of Detection (LOD) | 1.0 µg/kg[4] | Not specified |

| Recovery | 92.1% - 98.7%[4] | Not specified |

| Relative Standard Deviation (RSD) | < 8.0%[4] | Not specified |

Mandatory Visualizations

Caption: Experimental workflow for LC-MS/MS analysis using a reference standard.

Caption: Logical relationship of MRM detection for p-((p-(Phenylazo)phenyl)azo)phenol.

References

Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–), which connect aromatic rings. This structural feature forms an extended conjugated system responsible for their vibrant colors.[1] Representing over 60% of all synthetic dyes used globally, their applications are vast, ranging from the textile, printing, and food industries to roles as pH indicators and bioactive scaffolds in drug development.[2] The synthesis of azo dyes is predominantly achieved through a robust and versatile two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3] This document provides detailed protocols, quantitative data, and mechanistic insights into this fundamental synthetic methodology.

Chemical Principles and Reaction Mechanism

The synthesis is a sequential process involving two key reactions:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine, dissolved or suspended in a cold aqueous mineral acid (like HCl), with an aqueous solution of sodium nitrite (NaNO₂).[4] The mineral acid reacts with sodium nitrite in situ to generate unstable nitrous acid (HONO), which then forms the electrophilic nitrosonium ion (NO⁺).[5][6] The amine's nucleophilic nitrogen atom attacks the nitrosonium ion, and after a series of proton transfers and the elimination of a water molecule, the aryldiazonium ion (Ar–N₂⁺) is formed.[3][6] This reaction is highly temperature-sensitive and must be conducted at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium salt.[2][5]

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is immediately reacted with an electron-rich aromatic compound, known as the coupling component.[2] Common coupling components include phenols, naphthols, and aromatic amines.[2][7] The reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling component—typically at the para-position to the activating group—to form the stable azo compound.[2][8] The pH of the coupling medium is critical; coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is carried out in acidic to neutral media.[4]

General Experimental Workflow

The synthesis follows a structured workflow that emphasizes temperature control and the sequential addition of reagents. The diazonium salt is prepared first and, due to its instability, is used immediately in the subsequent coupling step without isolation.

Detailed Experimental Protocols

Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts can be explosive in a dry, solid state and should always be kept in a cold aqueous solution.[2]

Protocol 1: Synthesis of 1-(4-hydroxyphenylazo)-2-naphthol

This protocol describes the synthesis of a red azo dye from 4-aminophenol and naphthalen-2-ol.[1]

Materials & Apparatus:

-

4-aminophenol (1.20 g, 0.011 mol)

-

Naphthalen-2-ol (β-naphthol) (1.44 g, 0.01 mol)

-

Sodium nitrite (NaNO₂) (0.70 g, 0.01 mol)

-

Sodium hydroxide (NaOH) (3.0 g)

-

Concentrated hydrochloric acid (HCl) (~12 cm³)

-

Deionized water

-

Ice

-

Conical flasks (100 cm³, 150 cm³)

-

Beakers, magnetic stirrer, stirring bar

-

Dropper or pipette

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

Preparation of Coupling Solution: In a 150-cm³ conical flask, dissolve 3.0 g of NaOH in 27 cm³ of water to make a ~10% aqueous solution. Add 1.44 g of naphthalen-2-ol to this solution and stir until completely dissolved. Cool this flask in an ice-water bath.[1]

-

Preparation of Amine Solution: In a 100-cm³ conical flask, add 1.20 g of 4-aminophenol to 45 cm³ of water. Slowly add 12 cm³ of concentrated HCl while stirring. Continue stirring until the 4-aminophenol is fully dissolved. Cool this solution thoroughly in the ice-water bath.[1]

-

Preparation of Nitrite Solution: Dissolve 0.70 g of NaNO₂ in 5 cm³ of water in a small beaker and cool it in the ice bath.[1]

-

Diazotization: While maintaining the temperature at 0 °C, slowly add the cold sodium nitrite solution dropwise to the cold 4-aminophenol solution with vigorous stirring. After the addition is complete, continue stirring for another 2-3 minutes. A slightly turbid, pale solution of the diazonium salt is formed.[1]

-